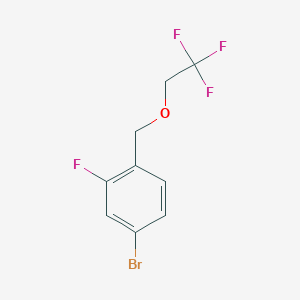4-Bromo-2-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene
CAS No.: 1247562-38-4
Cat. No.: VC3390256
Molecular Formula: C9H7BrF4O
Molecular Weight: 287.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1247562-38-4 |
|---|---|
| Molecular Formula | C9H7BrF4O |
| Molecular Weight | 287.05 g/mol |
| IUPAC Name | 4-bromo-2-fluoro-1-(2,2,2-trifluoroethoxymethyl)benzene |
| Standard InChI | InChI=1S/C9H7BrF4O/c10-7-2-1-6(8(11)3-7)4-15-5-9(12,13)14/h1-3H,4-5H2 |
| Standard InChI Key | DKPVHUYVIXFNCT-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Br)F)COCC(F)(F)F |
| Canonical SMILES | C1=CC(=C(C=C1Br)F)COCC(F)(F)F |
Introduction
Molecular Structure and Identification
4-Bromo-2-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene features a benzene ring with four key substituents: a bromine atom at the para position (position 4), a fluorine atom at the ortho position (position 2), and a (2,2,2-trifluoroethoxy)methyl group at position 1. This arrangement creates a highly substituted aromatic structure with multiple halogen atoms that influence its chemical and physical properties.
The compound is uniquely identified through several chemical identifiers:
Chemical Identifiers
| Identifier Type | Value |
|---|---|
| CAS Number | 1247562-38-4 |
| Molecular Formula | C₉H₇BrF₄O |
| Molecular Weight | 287.049 g/mol |
| Exact Mass | 285.961639 |
| Synonyms | Benzene, 4-bromo-2-fluoro-1-[(2,2,2-trifluoroethoxy)methyl]- |
The molecular formula C₉H₇BrF₄O indicates the presence of 9 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 4 fluorine atoms, and 1 oxygen atom . This formula corresponds to the structure where the benzene ring (C₆H₄) is substituted with bromine (Br), fluorine (F), and a (2,2,2-trifluoroethoxy)methyl group (C₃H₂F₃O) .
Physicochemical Properties
The compound exhibits distinct physicochemical properties that are influenced by its halogenated structure and the presence of the trifluoroethoxy moiety. These properties are crucial for understanding its behavior in chemical reactions and potential applications.
Thermal Properties
| Property | Value |
|---|---|
| Boiling Point | 242.0±35.0 °C at 760 mmHg |
| Flash Point | 123.8±10.2 °C |
| Melting Point | Not Available |
The relatively high boiling point of 242.0±35.0 °C indicates strong intermolecular forces, likely due to the presence of the bromine atom and the polarized nature of the carbon-halogen bonds . The flash point of 123.8±10.2 °C suggests precautions should be taken when handling this compound at elevated temperatures .
Physical Properties
| Property | Value |
|---|---|
| Density | 1.6±0.1 g/cm³ |
| Index of Refraction | 1.465 |
| Vapor Pressure | 0.1±0.5 mmHg at 25°C |
| LogP | 3.74 |
The density of 1.6±0.1 g/cm³ is relatively high for an organic compound, which can be attributed to the presence of the heavy bromine atom and multiple fluorine atoms . The LogP value of 3.74 indicates that the compound is lipophilic, suggesting good solubility in organic solvents and limited water solubility . The vapor pressure of 0.1±0.5 mmHg at 25°C indicates low volatility at room temperature .
Structural Comparison with Related Compounds
Several structurally related compounds appear in the search results, providing an opportunity for comparative analysis. These related compounds share similar functional groups but differ in their arrangement or specific substituents.
Comparison Table of Related Fluorinated Benzene Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 4-Bromo-2-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene | 1247562-38-4 | C₉H₇BrF₄O | 287.049 |
| 1-bromo-3-fluoro-5-((2,2,2-trifluoroethoxy)methyl)benzene | 1536885-81-0 | C₉H₇BrF₄O | 287.05 |
| 4-Bromo-1-fluoro-2-(trifluoromethoxy)benzene | 886496-45-3 | C₇H₃BrF₄O | 258.996 |
| 2-bromo-1-fluoro-4-(2,2,2-trifluoroethoxy)benzene | Not specified | C₈H₅BrF₄O | 272.95 (as [M+H]+) |
| 1-BROMO-4-(2,2,2-TRIFLUOROETHOXY)BENZENE | 106854-77-7 | C₈H₆BrF₃O | 255.03 |
The isomer 1-bromo-3-fluoro-5-((2,2,2-trifluoroethoxy)methyl)benzene differs in the position of substituents on the benzene ring but has the same molecular formula and nearly identical molecular weight . The compound 4-Bromo-1-fluoro-2-(trifluoromethoxy)benzene contains a trifluoromethoxy group rather than a (2,2,2-trifluoroethoxy)methyl group, resulting in a lower molecular weight .
Structural Features and Their Implications
The presence of fluorine atoms in these compounds significantly affects their electronic properties. Fluorine is highly electronegative, creating polar bonds that influence reactivity and intermolecular interactions. The bromine atom contributes to the compound's reactivity in substitution and coupling reactions, making these compounds potentially valuable in organic synthesis.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 272.95326 | 162.6 |
| [M+Na]+ | 294.93520 | 163.7 |
| [M+NH₄]+ | 289.97980 | 164.8 |
| [M+K]+ | 310.90914 | 162.9 |
| [M-H]- | 270.93870 | 158.1 |
| [M+Na-2H]- | 292.92065 | 163.0 |
| [M]+ | 271.94543 | 160.3 |
| [M]- | 271.94653 | 160.3 |
This data suggests the various ionic forms that might be observed in mass spectrometry analysis and their predicted collision cross sections . Similar patterns would be expected for 4-Bromo-2-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene, with appropriate mass adjustments for the structural differences.
Chemical Reactivity and Synthesis
Based on its structure, 4-Bromo-2-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene is likely to exhibit reactivity patterns characteristic of halogenated aromatic compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume